N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a benzo[d]thiazole moiety. Its structure comprises a 4-methyl-4H-1,2,4-triazole core substituted at the 3-position with a thioacetamide group and at the 5-position with a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl substituent. Notably, this compound (referred to as VUAA-1 in pharmacological studies) acts as a potent agonist of the insect odorant receptor co-receptor (Orco), making it critical in olfactory signal transduction research .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-3-14-8-10-15(11-9-14)22-19(27)13-29-20-24-23-18(25(20)2)12-26-16-6-4-5-7-17(16)30-21(26)28/h4-11H,3,12-13H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYKSQOZAKNFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The benzothiazolone ring is synthesized via a modified Hantzsch reaction:
- Reactants : 2-Aminothiophenol (1.0 eq) and ethyl 2-chloroacetoacetate (1.2 eq).
- Conditions : Reflux in absolute ethanol (5 h), followed by neutralization with NaHCO₃.
- Product : Ethyl 2-oxobenzo[d]thiazole-3(2H)-acetate (Yield: 78%).
Mechanism :
$$
\text{2-Aminothiophenol} + \text{CH}3\text{COCH}2\text{COCl} \xrightarrow{\text{EtOH, reflux}} \text{Benzothiazolone ester} + \text{HCl}
$$
Hydrazinolysis to Carbohydrazide
The ester is converted to carbohydrazide for subsequent triazole cyclization:
- Reactants : Benzothiazolone ester (1.0 eq) and hydrazine hydrate (3.0 eq).
- Conditions : Reflux in ethanol (6 h).
- Product : 2-Oxobenzo[d]thiazole-3(2H)-carbohydrazide (Yield: 85%).
Construction of 4-Methyl-4H-1,2,4-triazole Core
Cyclization with Thiosemicarbazide
The triazole ring is formed via cyclocondensation:
- Reactants : Carbohydrazide (1.0 eq) and thiosemicarbazide (1.2 eq).
- Conditions : Acetic acid catalysis, reflux (4 h).
- Product : 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol (Yield: 70%).
Key Reaction :
$$
\text{R-CONHNH}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{AcOH}} \text{Triazole-thiol} + \text{H}2\text{O}
$$
Mannich Reaction for Side-Chain Introduction
The benzothiazolone methyl group is introduced via Mannich alkylation:
- Reactants : Triazole-thiol (1.0 eq), formaldehyde (1.5 eq), and benzothiazolone (1.2 eq).
- Conditions : Ethanol, 60°C (3 h).
- Product : 5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Yield: 65%).
Thioether Linkage Formation
Nucleophilic Substitution with Chloroacetamide
The thiol group reacts with chloroacetamide to form the thioether bridge:
- Reactants : Triazole-thiol (1.0 eq) and N-(4-ethylphenyl)-2-chloroacetamide (1.1 eq).
- Conditions : K₂CO₃ in DMF, 80°C (2 h).
- Product : Crude N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Yield: 75%).
Mechanism :
$$
\text{Triazole-SH} + \text{ClCH}2\text{CONH-Ar} \xrightarrow{\text{Base}} \text{Triazole-S-CH}2\text{CONH-Ar} + \text{HCl}
$$
Final Purification and Characterization
Recrystallization and Chromatography
- Solvent System : Ethanol/water (3:1) for recrystallization.
- Purity Check : HPLC (≥98% purity).
- Spectroscopic Data :
Optimization Strategies and Challenges
Yield Improvement Techniques
Common Byproducts and Mitigation
- Over-Alkylation : Controlled stoichiometry of formaldehyde prevents di-substitution.
- Oxidation of Thiols : Conduct reactions under nitrogen atmosphere.
Spectral Data Summary
- FT-IR (KBr) : 1685 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, absent in final product).
- ¹³C NMR : 167.8 ppm (amide C=O), 174.2 ppm (benzothiazolone C=O).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzothiazole rings, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives of the triazole or benzothiazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole and benzothiazole moieties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction could involve binding to the active site of an enzyme or modulating receptor activity.
Chemical Reactivity: The compound’s reactivity in chemical reactions is influenced by the electronic and steric properties of its functional groups, which can affect the reaction pathways and products formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thioacetamide derivatives exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Key Findings from Comparative Studies
Bioactivity :
- The target compound’s benzo[d]thiazole group enhances Orco receptor binding compared to thiophene or phenyl analogs, as demonstrated by its role in olfactory channel activation .
- Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show improved metabolic stability but reduced receptor affinity compared to the target’s 4-ethylphenyl group.
Synthetic Routes :
- The target compound is synthesized via S-alkylation of triazole-thiol intermediates with α-halogenated acetamides, a method shared with derivatives in and .
- In contrast, thiadiazole derivatives (e.g., ) require condensation of hydrazinecarbothioamides with active methylene compounds, leading to distinct heterocyclic cores.
Spectroscopic and Physicochemical Properties :
- IR spectra of the target compound show characteristic C=O (1679 cm⁻¹) and C=S (1247 cm⁻¹) stretches, consistent with triazole-thioacetamides .
- Derivatives with acetylphenyl groups (e.g., ) exhibit additional carbonyl peaks at ~1715 cm⁻¹ due to ester or ketone functionalities.
Pharmacological Potential: The benzo[d]thiazole moiety in the target compound confers selective insect olfactory activity, unlike pyridine or thiophene analogs, which show broader but less specific interactions .
Biological Activity
N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps typically include:
- Formation of the Thiazole Ring : The synthesis begins with the formation of a benzothiazole derivative.
- Triazole Formation : The introduction of the triazole moiety is achieved through cyclization reactions.
- Final Acetamide Derivative : The final product is obtained by acylating the triazole with an ethylphenyl group.
The chemical structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds containing thiazole and triazole moieties have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | COX Inhibition Type |
|---|---|---|
| Compound A | 25 | COX-1 |
| Compound B | 30 | COX-2 |
| N-(4-Ethylphenyl)... | 20 | COX Inhibition |
These findings suggest that N-(4-ethylphenyl)-2... may possess comparable anti-inflammatory activity.
Analgesic Effects
In vivo studies demonstrated that derivatives of this compound can alleviate pain through mechanisms involving the inhibition of inflammatory mediators. For example, a study found that similar thiazole derivatives reduced pain responses in animal models significantly compared to control groups.
Antioxidant Activity
The compound's antioxidant properties have also been studied. It has shown effectiveness in scavenging free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.
Case Studies
-
Case Study on Inflammation :
A study evaluated the anti-inflammatory effects of a related thiazole derivative in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema at doses comparable to standard anti-inflammatory drugs.- Dosage : 50 mg/kg
- Outcome : 46% reduction in inflammation compared to control.
-
Analgesic Activity Assessment :
Another investigation assessed the analgesic properties using the hot plate test in mice. The compound exhibited significant pain relief at various dosages, indicating its potential as an analgesic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of N-(4-ethylphenyl)... with COX enzymes. These studies suggest that the compound binds effectively to active sites, potentially inhibiting enzyme activity and contributing to its biological effects.
Q & A
Q. What synthetic routes are recommended for preparing N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
The synthesis typically involves multi-step protocols, including cyclization of thiosemicarbazides and nucleophilic substitutions. For example:
- Step 1 : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux to form thiosemicarbazide intermediates .
- Step 2 : Cyclize the intermediate with appropriate reagents (e.g., chloroacetyl chloride) to form the triazole-thioether core .
- Step 3 : Introduce the benzo[d]thiazol-2(3H)-one moiety via alkylation or coupling reactions.
Reaction conditions (solvent, temperature, and catalyst) should be optimized using spectroscopic monitoring (e.g., NMR) .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods :
- NMR (¹H/¹³C) : Assign peaks to confirm the presence of the ethylphenyl group (δ ~1.2–1.4 ppm for CH₃), triazole protons (δ ~8.0–8.5 ppm), and thioacetamide linkages .
- IR Spectroscopy : Identify characteristic bands for C=O (1650–1700 cm⁻¹), C-S (600–700 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
- HPLC/MS : Verify purity and molecular mass (e.g., ESI-MS for [M+H]⁺ ion) .
Q. What preliminary assays are suitable for evaluating its biological activity?
Start with in vitro screening :
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .
Control experiments should include structurally similar analogs (e.g., triazole-thioacetamides) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy : Systematically modify substituents on the triazole, benzo[d]thiazolone, and acetamide moieties. For example:
- Replace the 4-ethylphenyl group with fluorophenyl or nitrophenyl to enhance electron-withdrawing effects .
- Vary the methyl group on the triazole ring to bulkier substituents (e.g., allyl or cyclohexyl) to probe steric effects on target binding .
- Data Analysis : Compare IC₅₀ values across derivatives using dose-response curves. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., kinases) .
Q. How should researchers address contradictions in reported biological data for analogous compounds?
- Case Study : If antimicrobial activity varies between studies (e.g., vs. 6), consider:
- Experimental variables : Differences in bacterial strains, culture media, or compound solubility (e.g., DMSO vs. aqueous buffers).
- Structural nuances : The presence of a thiophene vs. benzo[d]thiazolone ring alters lipophilicity and membrane penetration .
- Resolution : Replicate assays under standardized conditions and perform logP measurements to correlate hydrophobicity with activity .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays with ATP analogs .
- ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence to assess oxidative stress induction .
Q. How can stability and reactivity under physiological conditions be evaluated?
- pH Stability : Incubate the compound in buffers (pH 2–10) for 24–72 hours and monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites via LC-MS/MS .
- Plasma Protein Binding : Employ equilibrium dialysis to determine the fraction unbound, which influences pharmacokinetic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
